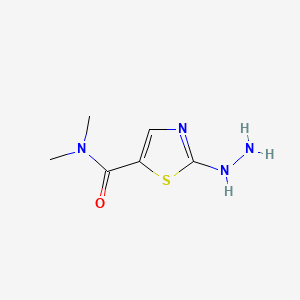![molecular formula C9H18ClN B13599451 ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride is a compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclic structure provides a rigid framework that can influence the compound’s reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the use of organic solvents. The resulting bicyclo[4.1.0]heptenes can then be further functionalized to introduce the amine and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any oxidized functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action, which can inform the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows the compound to fit into binding sites on enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A bicyclic compound with a smaller ring system.
Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.
Uniqueness
({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride is unique due to its specific bicyclic structure and the presence of the amine and methyl groups. This combination of features imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
1-(2-bicyclo[4.1.0]heptanyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-10-6-8-4-2-3-7-5-9(7)8;/h7-10H,2-6H2,1H3;1H |
InChI Key |
HMVABCFTQNNWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCC2C1C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


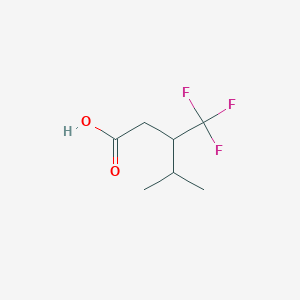
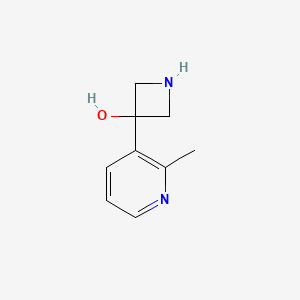
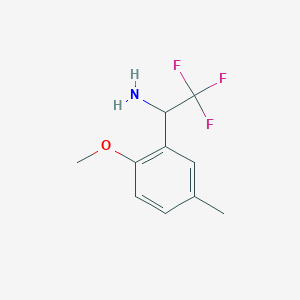
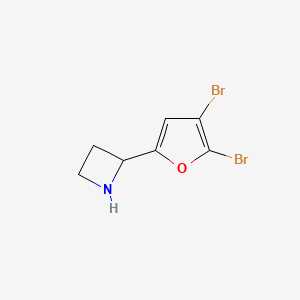
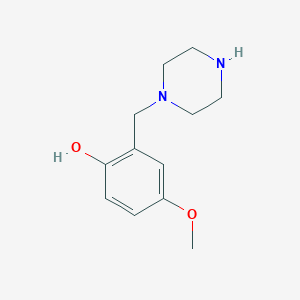
![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)

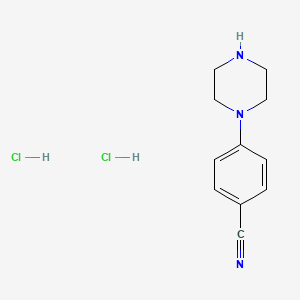
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
